molecular formula C17H27N3O3S B2621651 Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 455896-33-0

Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2621651
CAS No.: 455896-33-0
M. Wt: 353.48
InChI Key: ZMYAUWUUTBOULA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethylpiperazine moiety, which is known for its applications in medicinal chemistry due to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Piperazine Moiety: The ethylpiperazine group is introduced through a nucleophilic substitution reaction. This involves reacting a suitable piperazine derivative with an appropriate electrophile.

    Amidation Reaction: The final step involves the formation of the amide bond between the thiophene carboxylate and the ethylpiperazine derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylate ester to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene and piperazine derivatives.

Scientific Research Applications

Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethyl-piperazin-1-yl)-ethylamine: A related compound with similar piperazine functionality.

    4-Hydroxy-2-quinolones: Compounds with a different heterocyclic structure but similar biological activities.

    Thiazoles: Another class of heterocyclic compounds with diverse biological activities.

Uniqueness

Ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is unique due to the combination of the thiophene ring and the ethylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-5-19-7-9-20(10-8-19)11-14(21)18-16-15(17(22)23-6-2)12(3)13(4)24-16/h5-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYAUWUUTBOULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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